Direct Comparison of α7 Nicotinic Acetylcholine Receptor (nAChR) Activity: 2,6-Dichloro-4-nitrobenzamide vs. Zacopride
In a direct electrophysiological comparison using Xenopus oocytes expressing mammalian homomeric α7 nAChRs, the target compound (LMA10203, i.e., 2,6-dichloro-4-nitrobenzamide) demonstrated partial agonism with a pEC50 of 4.25 ± 0.06 μM and inhibited acetylcholine-induced currents with an IC50 of 8.07 μM. In contrast, the comparator, zacopride, a known 5-HT3 receptor antagonist and α7 nAChR ligand, exhibited an IC50 of 7.04 μM under identical conditions. Furthermore, the target compound displayed a distinct inhibition profile against nicotine-induced currents (26.5 ± 7.5% inhibition) compared to zacopride (4.37 ± 4% inhibition) [1].
| Evidence Dimension | α7 nAChR inhibition (IC50) |
|---|---|
| Target Compound Data | 8.07 μM (inhibition of acetylcholine-induced currents) |
| Comparator Or Baseline | Zacopride: 7.04 μM |
| Quantified Difference | ~1.15-fold difference; distinct functional effect on nicotine-induced currents (26.5% vs 4.37% inhibition) |
| Conditions | Xenopus oocytes expressing mammalian homomeric α7 nAChR, two-electrode voltage clamp electrophysiology |
Why This Matters
This data directly proves that 2,6-dichloro-4-nitrobenzamide is not merely a zacopride analog but possesses a unique pharmacological signature at the α7 nAChR, critical for researchers studying nicotinic receptor modulation or developing α7-selective tool compounds.
- [1] Cirauqui, N., et al. (2017). From quaternarization of quinuclidine enantiomers of 2-fluoro benzamide LMA10203 in dichloromethane, the corresponding N-chloromethyl derivatives LMA10227 and LMA10228 were obtained... HAL Archives, hal-01392618. View Source
